

# Toxicological Profile of Verapamil and Related Compounds: An In-depth Technical Guide

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## Compound of Interest

*Compound Name:* Verapamil EP Impurity C  
hydrochloride

*CAS No.:* 51012-67-0

*Cat. No.:* B3179425

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This technical guide provides a comprehensive overview of the toxicological data for verapamil and its related compounds. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative toxicity, experimental methodologies, and associated signaling pathways.

## Quantitative Toxicological Data

The acute toxicity of verapamil and its primary active metabolite, norverapamil, has been determined in various animal models. The following tables summarize the available quantitative data. It is important to note that comprehensive toxicological data for other metabolites and process impurities are not extensively available in publicly accessible literature.

Table 1: Acute Toxicity of Verapamil

Species	Route of Administration	Toxic Dose Metric	Value	Reference
Human (Woman)	Oral	TDLo	14.4 mg/kg	[1]
Human (Man)	Oral	TDLo	3.429 mg/kg	[1]
Rat	Oral	LD50	150 mg/kg	[1]
Rat	Intraperitoneal	LD50	67 mg/kg	[1]
Mouse	Oral	LD50	163 mg/kg	[1]
Mouse	Intraperitoneal	LD50	68 mg/kg	[1]

\*TDLo (Lowest Published Toxic Dose): The lowest dose of a substance reported to have produced any toxic effect in a particular species. \*LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of a population of test animals.

Table 2: Acute Toxicity of Norverapamil

Species	Route of Administration	Toxic Dose Metric	Value	Notes
Data Not Available	-	LD50 / TDLo	-	Specific LD50 and TDLo values for norverapamil are not readily available in the reviewed literature. Norverapamil possesses approximately 20% of the cardiovascular activity of verapamil.[2][3][4]

Table 3: Verapamil Overdose in Humans

Ingested Dose	Clinical Outcome	Reference
800 mg - 24,000 mg	Non-fatal and fatal cases reported	[5]
7,200 mg (sustained-release)	Fatal	[6]
1.2 g - 9.6 g	Survived with treatment	[7]

## Experimental Protocols

This section details the methodologies for key in vivo and in vitro experiments used to assess the toxicology of verapamil and its related compounds.

### In Vivo Models

- Objective: To characterize the cardiac dysrhythmias and hemodynamic effects of severe verapamil overdose.
- Animal Model: Mongrel dogs.
- Procedure:
  - Anesthetize the animals (e.g., with pentobarbital).
  - Instrument the animals for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.
  - Induce verapamil toxicity by intravenous infusion of a high dose of verapamil (e.g., 0.15 mg/kg/min) until specific toxic endpoints are reached, such as a 50% reduction in mean arterial pressure or the development of high-grade atrioventricular (AV) block.
  - Record and analyze the resulting cardiac dysrhythmias and hemodynamic changes.
- Key Parameters Measured: Heart rate, blood pressure, ECG intervals (PR, QRS, QT), and types of arrhythmias (e.g., AV block, junctional rhythm).

- Objective: To investigate the mechanisms of verapamil-induced liver injury.
- Animal Model: Male Sprague-Dawley or Wistar rats.
- Procedure:
  - Administer verapamil to the rats, typically via oral gavage or intraperitoneal injection, at various doses and for a specified duration.
  - At the end of the treatment period, collect blood samples for biochemical analysis of liver function markers.
  - Euthanize the animals and collect liver tissue for histopathological examination and molecular analysis.
- Key Parameters Measured:
  - Serum Biochemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin levels.
  - Histopathology: Examination of liver sections stained with hematoxylin and eosin (H&E) for signs of necrosis, inflammation, and steatosis.
  - Molecular Analysis: Measurement of markers for oxidative stress, inflammation (e.g., NLRP3 inflammasome components), and apoptosis.

## In Vitro Models

- Objective: To assess the cytotoxic effects of verapamil on a human cell line.
- Cell Line: Human Embryonic Kidney (HEK293) cells.
- Procedure:
  - Seed HEK293 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

- Treat the cells with various concentrations of verapamil for a specified duration (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
- The viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
- Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated) cells.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Objective: To directly assess the effects of verapamil on cardiac function, independent of systemic influences.
- Animal Model: Rat or rabbit.
- Procedure:
  - Excise the heart from a heparinized and anesthetized animal.
  - Cannulate the aorta and mount the heart on a Langendorff apparatus.
  - Retrogradely perfuse the heart with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer).
  - Insert a balloon into the left ventricle to measure isovolumetric contractile function.
  - After a stabilization period, introduce verapamil into the perfusate at various concentrations.
  - Continuously record cardiac parameters.[\[12\]](#)
- Key Parameters Measured:

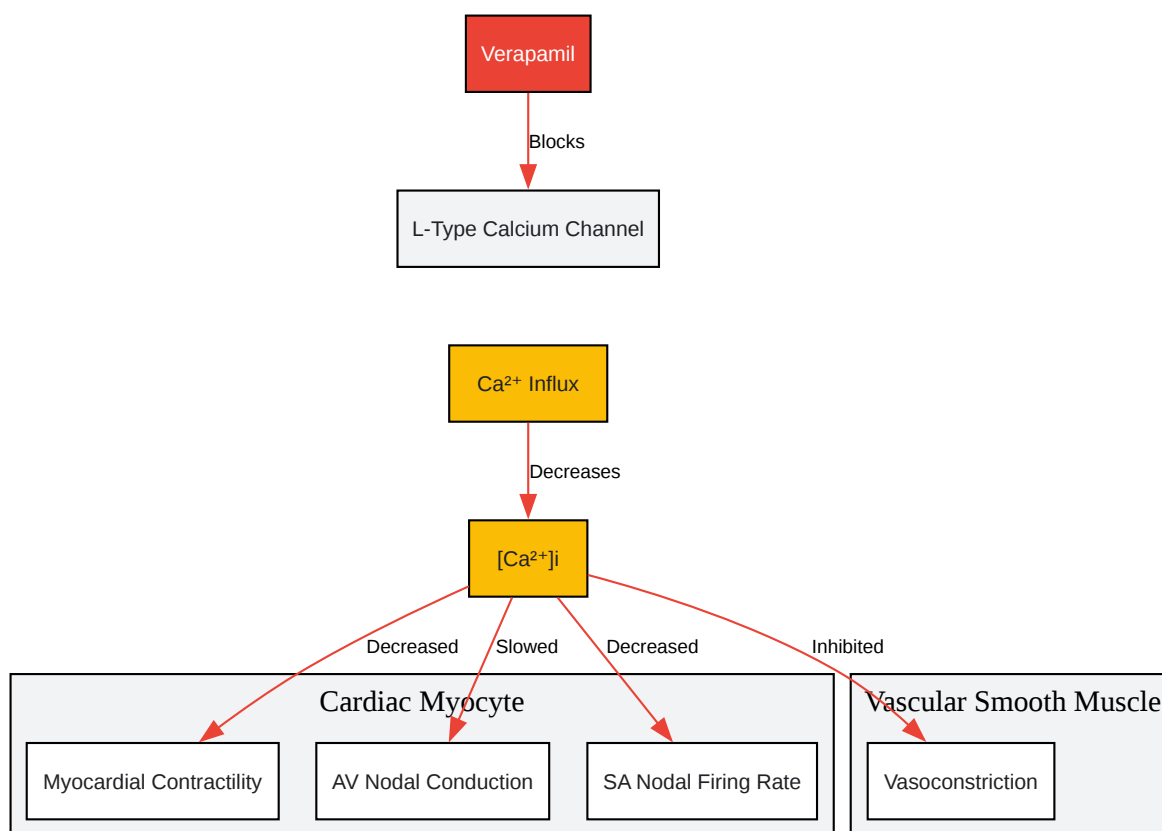
- Contractile Function: Left ventricular developed pressure (LVDP), maximum rate of pressure development (+dP/dt), and maximum rate of pressure relaxation (-dP/dt).
- Heart Rate and Rhythm: Spontaneous heart rate and the occurrence of arrhythmias.
- Coronary Flow: The rate of perfusate flow through the coronary vasculature.

## Signaling Pathways and Mechanisms of Toxicity

Verapamil's toxicity is primarily an extension of its therapeutic mechanism of action, but it also involves other cellular pathways.

### L-Type Calcium Channel Blockade

The principal mechanism of verapamil's action and toxicity is the blockade of L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[\[13\]](#)[\[14\]](#)

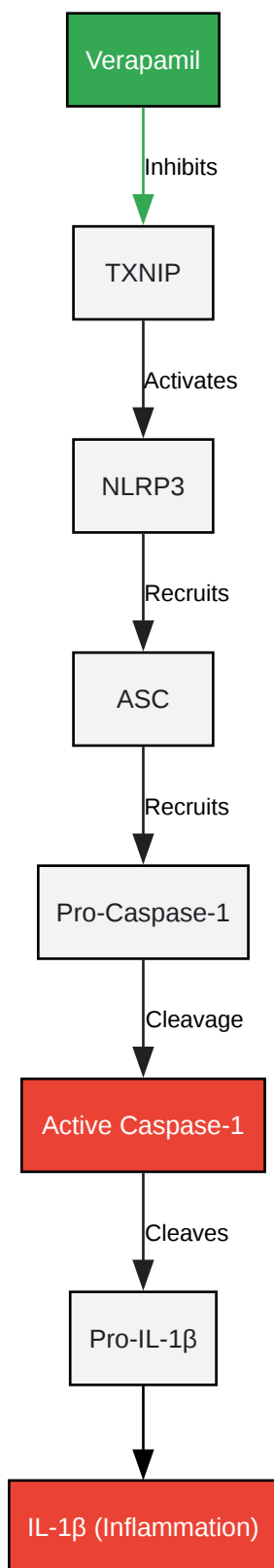


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Caption: Verapamil blocks L-type calcium channels, reducing intracellular calcium and leading to decreased cardiac function and vasodilation.

## NLRP3 Inflammasome Pathway in Hepatotoxicity

Recent studies suggest that verapamil can modulate the NLRP3 (NOD-like receptor protein 3) inflammasome pathway, which plays a role in its hepatotoxic and other inflammatory effects. Verapamil has been shown to inhibit the activation of the NLRP3 inflammasome.[15][16][17][18][19]

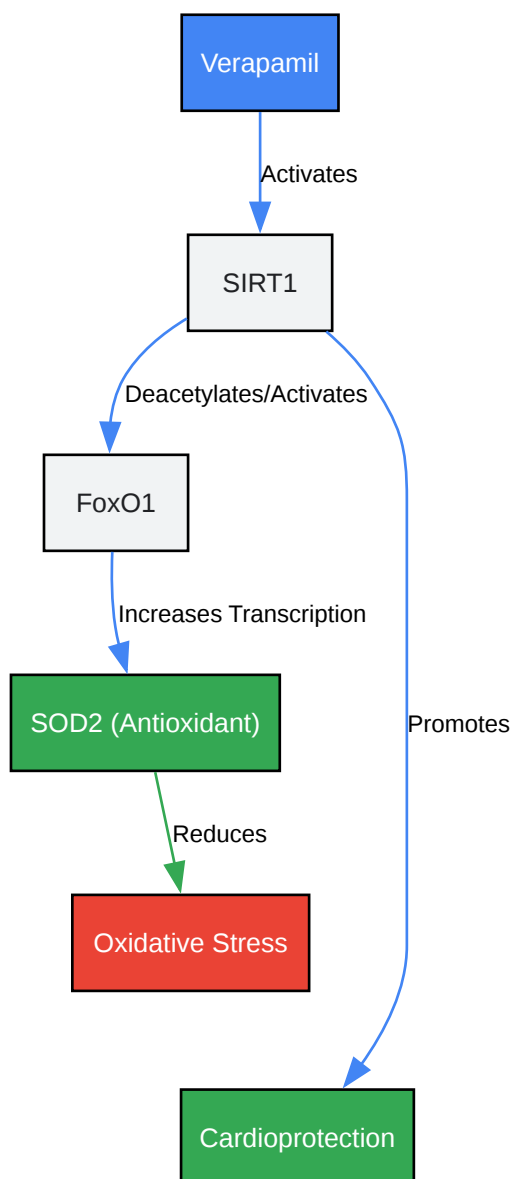


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Caption: Verapamil inhibits the TXNIP-mediated activation of the NLRP3 inflammasome, reducing the production of pro-inflammatory cytokines.

## SIRT1 Signaling Pathway in Cardioprotection

Verapamil has been shown to exert cardioprotective effects against ischemia/reperfusion injury by activating the SIRT1 (Sirtuin 1) signaling pathway, which is involved in cellular stress resistance and antioxidant responses.[20][21][22][23]



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Caption: Verapamil activates SIRT1, leading to the upregulation of antioxidant defenses and promoting cardioprotection.

## Verapamil Related Compounds: Metabolites and Impurities

Verapamil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites. The main active metabolite is norverapamil. Various impurities can also be present in the final drug product.

### Norverapamil

Norverapamil is formed by the N-demethylation of verapamil and exhibits approximately 20% of the pharmacological activity of the parent drug.<sup>[2][3][4]</sup> Its accumulation can contribute to the overall therapeutic and toxic effects of verapamil, particularly with chronic administration.

### Other Metabolites

Other metabolites of verapamil include D-617 (N-dealkylverapamil) and D-620 (N-dealkylnorverapamil).<sup>[2][24]</sup> These metabolites are generally considered to have significantly less pharmacological activity compared to verapamil and norverapamil.<sup>[2]</sup> Quantitative toxicological data for these metabolites are scarce.

### Impurities

Impurities in verapamil can arise from the manufacturing process or degradation. These include various synthesis intermediates and degradation products.<sup>[7][25][26]</sup> Regulatory guidelines require that these impurities be controlled within specified limits to ensure the safety and efficacy of the drug product. Specific toxicological data for most of these individual impurities are not widely available.

## Conclusion

The toxicology of verapamil is multifaceted, stemming from its primary pharmacological action of L-type calcium channel blockade and extending to its influence on other cellular pathways such as the NLRP3 inflammasome and SIRT1 signaling. While the acute toxicity of verapamil is well-characterized, there is a relative lack of quantitative toxicological data for its metabolites

and impurities. The experimental models and protocols described in this guide provide a framework for the continued investigation of the toxicological profile of verapamil and its related compounds, which is crucial for ensuring its safe and effective use in clinical practice. Further research is warranted to fully elucidate the toxic potential of all verapamil-related substances.

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